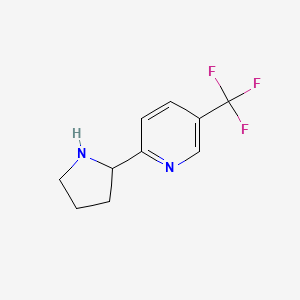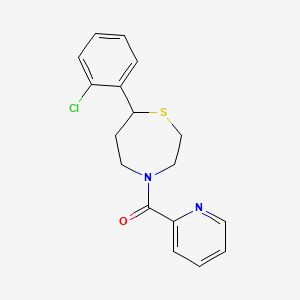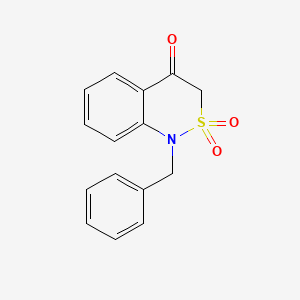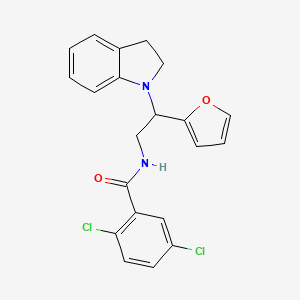sulfamoyl}-N-phenylbenzamide CAS No. 941870-58-2](/img/structure/B2952108.png)
4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{(furan-2-yl)methylsulfamoyl}-N-phenylbenzamide is a complex organic compound that features a furan ring, a sulfamoyl group, and a benzamide structure
Mecanismo De Acción
Target of Action
Furan derivatives have been known to target theEpidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is involved in the regulation of cell growth and differentiation .
Mode of Action
Furan derivatives have been shown to exhibit potent anticancer activities against egfr high-expressed cancer cell lines . This suggests that the compound may interact with EGFR, inhibiting its function and leading to a decrease in cell proliferation.
Biochemical Pathways
The inhibition of egfr can affect multiple downstream pathways, including the pi3k/akt and mapk pathways, which are involved in cell survival and proliferation .
Result of Action
The inhibition of egfr can lead to a decrease in cell proliferation and potentially induce apoptosis in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(furan-2-yl)methylsulfamoyl}-N-phenylbenzamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Sulfamoyl Group: This step involves the reaction of the furan derivative with a sulfonamide reagent under basic conditions.
Formation of the Benzamide Structure: The final step involves coupling the sulfamoyl-furan intermediate with a benzoyl chloride derivative in the presence of a base to form the benzamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
4-{(furan-2-yl)methylsulfamoyl}-N-phenylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The benzamide structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced forms of the sulfamoyl group.
Substitution: Halogenated or nitrated benzamide derivatives.
Aplicaciones Científicas De Investigación
4-{(furan-2-yl)methylsulfamoyl}-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{(furan-2-yl)methylsulfamoyl}-N-methylbenzamide
- 4-{(furan-2-yl)methylsulfamoyl}-N-ethylbenzamide
- 4-{(furan-2-yl)methylsulfamoyl}-N-propylbenzamide
Uniqueness
4-{(furan-2-yl)methylsulfamoyl}-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-21(14-17-8-5-13-25-17)26(23,24)18-11-9-15(10-12-18)19(22)20-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCIVRFLQUWGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole](/img/structure/B2952034.png)


![1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B2952037.png)


![Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2952044.png)

![N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2952046.png)
![N-(cyclopropylmethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2952048.png)
